

A Comprehensive Guide to 1,2-Tetradecanediol for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Tetradecanediol**

Cat. No.: **B1677598**

[Get Quote](#)

This technical guide provides an in-depth overview of **1,2-Tetradecanediol**, a long-chain aliphatic diol of significant interest to researchers, scientists, and drug development professionals. The document outlines its various synonyms as found in scientific literature, presents a representative experimental protocol for its application in nanoparticle synthesis, and visualizes the associated workflow.

Nomenclature and Synonyms of 1,2-Tetradecanediol

In scientific literature and commercial databases, **1,2-Tetradecanediol** is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature review and material sourcing. The synonyms range from systematic IUPAC names to common or trade names and various database identifiers.

Identifier Type	Identifier
IUPAC Name	tetradecane-1,2-diol[1]
Systematic Name	1,2-Dihydroxytetradecane[1][2][3]
Common Name	Myristyl glycol[1][2][3]
Alternative Name	1,2-Tetradecylene glycol[1][2][3]
CAS Number	21129-09-9[1][2][4]
EC Number	244-228-0[1][2]
NSC Number	NSC71507[1]

Application in Nanoparticle Synthesis: An Experimental Protocol

1,2-Alkanediols, including **1,2-Tetradecanediol**, are utilized in the synthesis of various nanoparticles, where they can function as a high-boiling point solvent, a reducing agent, and a stabilizing or capping agent. The following is a representative experimental protocol for the synthesis of iron oxide (Fe_3O_4) nanoparticles via a thermal decomposition method, a common application for such long-chain diols.

Objective: To synthesize monodisperse, superparamagnetic iron oxide nanoparticles.

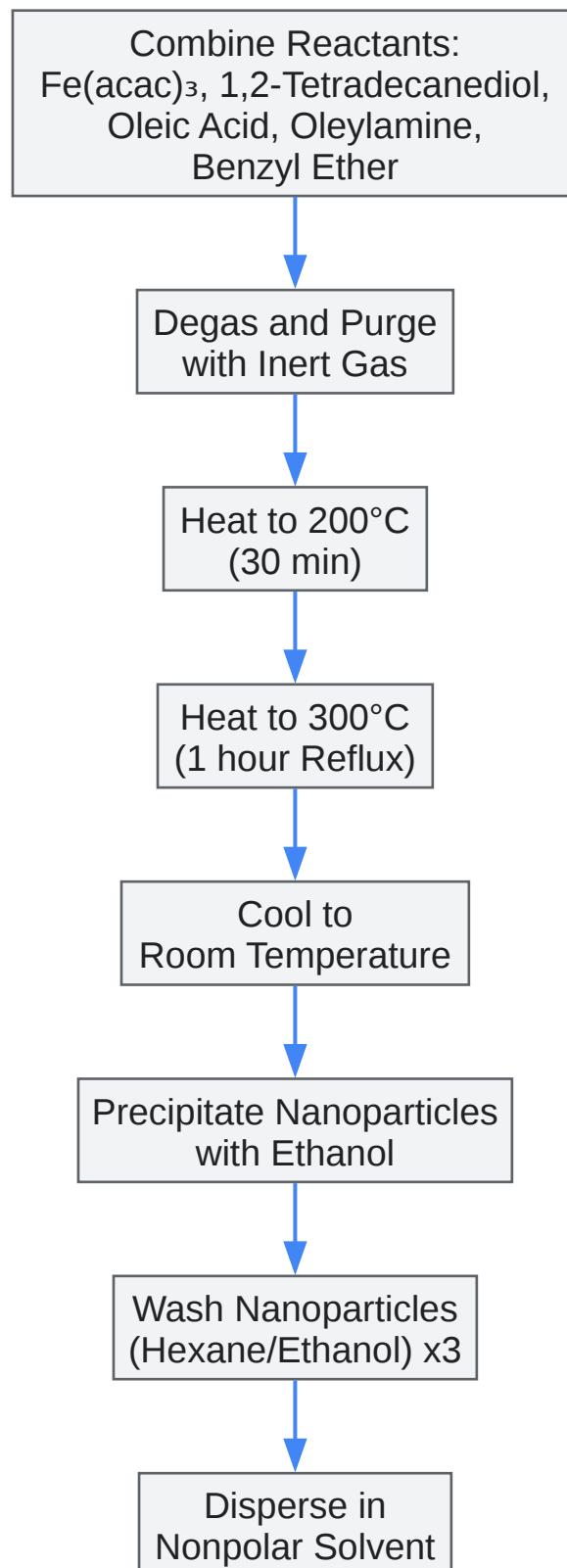
Materials:

- Iron(III) acetylacetonate ($\text{Fe}(\text{acac})_3$)
- 1,2-Tetradecanediol**
- Oleic acid
- Oleylamine
- Benzyl ether
- Ethanol

- Hexane

Equipment:

- Three-neck round-bottom flask
- Heating mantle with a magnetic stirrer
- Thermocouple
- Condenser
- Schlenk line for inert atmosphere (Nitrogen or Argon)
- Centrifuge
- Permanent magnet


Procedure:

- Reaction Setup: In a 100 mL three-neck flask, combine Iron(III) acetylacetonate (2 mmol), **1,2-Tetradecanediol** (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with benzyl ether (20 mL).
- Inert Atmosphere: The flask is connected to a Schlenk line, and the mixture is degassed under vacuum at room temperature for 30 minutes, followed by purging with an inert gas (N₂ or Ar). This cycle is repeated three times to ensure an oxygen-free environment.
- Heating and Synthesis: The mixture is heated to 200°C for 30 minutes with constant stirring. The temperature is then rapidly increased to 300°C and maintained for 1 hour. During this refluxing period, the color of the solution will turn from reddish-brown to black, indicating the formation of iron oxide nanoparticles.
- Cooling and Precipitation: After 1 hour, the heating mantle is removed, and the solution is allowed to cool to room temperature. Ethanol (40 mL) is then added to the mixture to precipitate the nanoparticles.

- **Purification:** The black precipitate is separated from the supernatant using a permanent magnet and decantation. The collected nanoparticles are then washed by re-dispersing them in hexane (10 mL) and precipitating again with ethanol (20 mL). This washing step is repeated three times to remove any unreacted precursors and byproducts.
- **Final Product:** After the final wash, the purified nanoparticles are dispersed in a nonpolar solvent like hexane or toluene for storage and further characterization.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the iron oxide nanoparticle synthesis protocol described above.

[Click to download full resolution via product page](#)

Nanoparticle Synthesis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Synthesis of Dodecanethiol-Capped Nanoparticles Using Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 2. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanophotonics.org [nanophotonics.org]
- 4. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to 1,2-Tetradecanediol for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677598#synonyms-for-1-2-tetradecanediol-in-scientific-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com